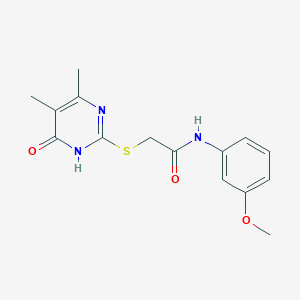

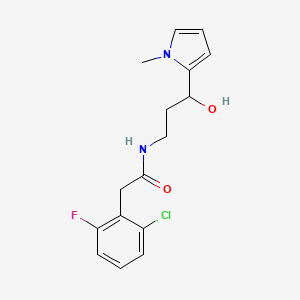

![molecular formula C23H16ClN3O2S B2428891 Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate CAS No. 443349-35-7](/img/structure/B2428891.png)

Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate” is a chemical compound with the molecular formula C23H16ClN3O2S . It has a molecular weight of 433.91 .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazoline derivatives, such as “Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate”, can be achieved through an iodine-catalyzed metal-free oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline . This synthetic strategy involves C(sp3)−H oxidation, condensation, and cyclization processes .Scientific Research Applications

Organic Synthesis

Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis . They have wide range of biological and pharmacological properties .

Medicinal Chemistry

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . They have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Material Sciences

The potential applications of quinazolines extend to the area of material sciences . The nitrogen-containing heterocyclic framework of quinazolines can be used in the development of novel and improved synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been applied in different organic transformations to result in the rapid formation of desired compounds due to thermal/kinetic effects . Quinazoline and quinazolinone derivatives have been synthesized using MWI .

Transition Metal-Catalyzed Synthesis

New synthetic methods for compounds containing the quinazoline scaffold have been developed employing transition metal-catalyzed reactions . This includes C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Synthesis of Natural Products

The quinazoline core is found in several natural products isolated from plants, animals, and microorganisms . Therefore, quinazoline derivatives can be used in the synthesis of these natural products.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various changes that result in their therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of therapeutic activities, suggesting that they have significant molecular and cellular effects .

properties

IUPAC Name |

methyl 6-[(2-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O2S/c1-29-22(28)14-10-11-16-19(12-14)26-23(30-13-15-6-2-3-7-17(15)24)27-20-9-5-4-8-18(20)25-21(16)27/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRAAXLMJZYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

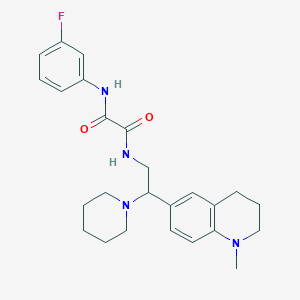

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

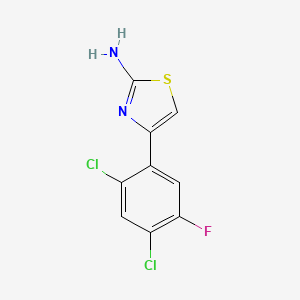

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

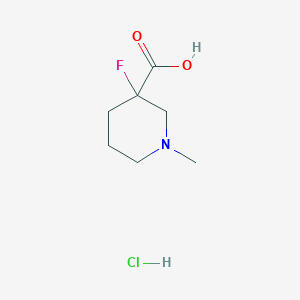

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)

![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)